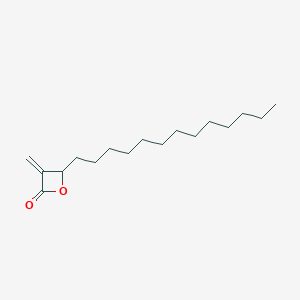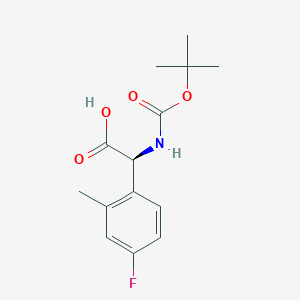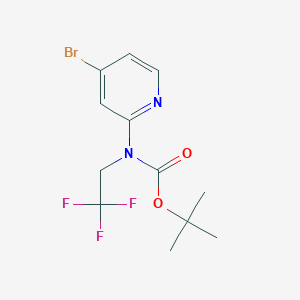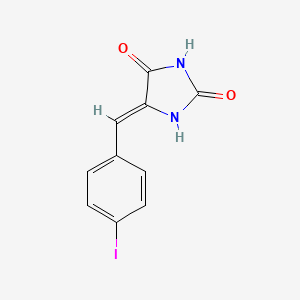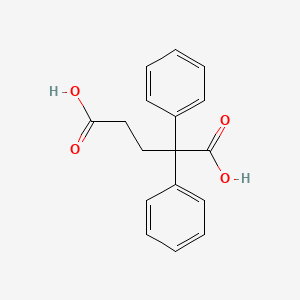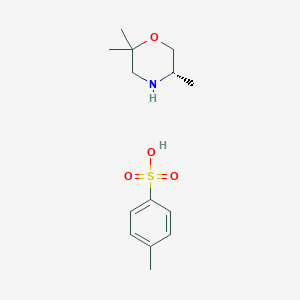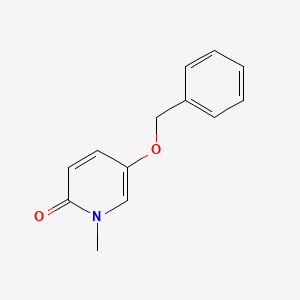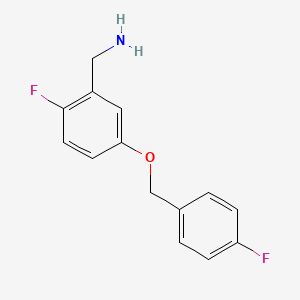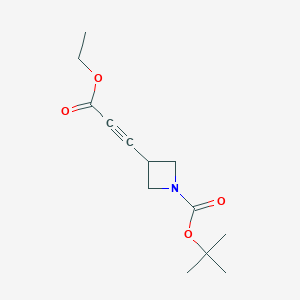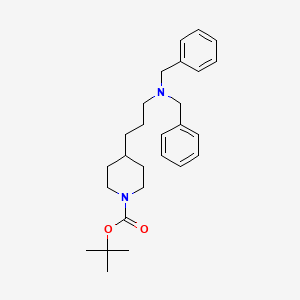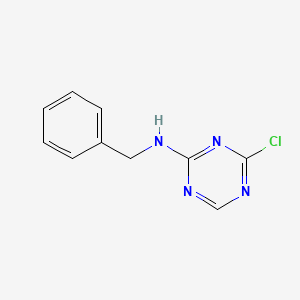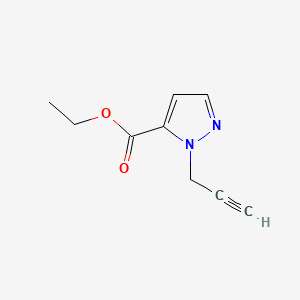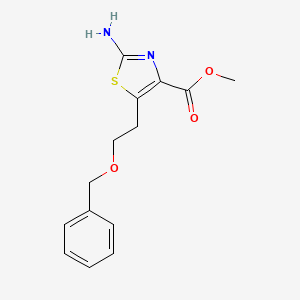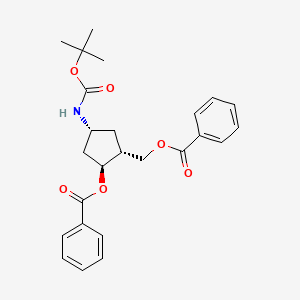
((1R,2S,4R)-2-(benzoyloxy)-4-((tert-butoxycarbonyl)amino)cyclopentyl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,2S,4R)-2-(benzoyloxy)-4-((tert-butoxycarbonyl)amino)cyclopentyl)methyl benzoate is a complex organic compound featuring a cyclopentane ring substituted with benzoyloxy and tert-butoxycarbonyl amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2S,4R)-2-(benzoyloxy)-4-((tert-butoxycarbonyl)amino)cyclopentyl)methyl benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the cyclopentane ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the necessary substituents.
Introduction of the benzoyloxy group: This step often involves esterification reactions using benzoyl chloride and a suitable base.
Protection of the amino group: The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride in the presence of a base like triethylamine.
Final esterification: The methyl benzoate moiety is introduced through esterification reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like amines or alkoxides under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways. Medicine Industry : Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ((1R,2S,4R)-2-(benzoyloxy)-4-((tert-butoxycarbonyl)amino)cyclopentyl)methyl benzoate involves its interaction with biological targets such as enzymes and receptors. The benzoyloxy and tert-butoxycarbonyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. The cyclopentane ring provides a rigid scaffold that influences the overall molecular conformation and interaction with targets.
Comparación Con Compuestos Similares
((1R,2S,4R)-2-(benzoyloxy)-4-amino)cyclopentyl)methyl benzoate: Lacks the tert-butoxycarbonyl protection, making it more reactive.
((1R,2S,4R)-2-(benzoyloxy)-4-((tert-butoxycarbonyl)amino)cyclopentyl)methyl acetate: Similar structure but with an acetate group instead of a benzoate, affecting its reactivity and solubility.
Uniqueness: The presence of both benzoyloxy and tert-butoxycarbonyl groups in ((1R,2S,4R)-2-(benzoyloxy)-4-((tert-butoxycarbonyl)amino)cyclopentyl)methyl benzoate makes it unique in terms of its stability and reactivity profile, offering distinct advantages in synthetic and medicinal chemistry applications.
Propiedades
IUPAC Name |
[(1R,2S,4R)-2-benzoyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-24(29)26-20-14-19(16-30-22(27)17-10-6-4-7-11-17)21(15-20)31-23(28)18-12-8-5-9-13-18/h4-13,19-21H,14-16H2,1-3H3,(H,26,29)/t19-,20-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUPXJGDODERDV-NJYVYQBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H](C1)OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
